molecular formula C18H28N2O5 B4001333 N'-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid

N'-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4001333
M. Wt: 352.4 g/mol
InChI Key: BTHJWZOCVNOJLU-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a phenoxy group, an ethane-1,2-diamine moiety, and an oxalic acid component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid typically involves multiple steps, including the formation of the phenoxy group, the attachment of the butyl chain, and the incorporation of the ethane-1,2-diamine moiety. Common synthetic routes may involve:

    Formation of the Phenoxy Group: This step often involves the reaction of a phenol derivative with an appropriate alkylating agent under basic conditions.

    Attachment of the Butyl Chain: The butyl chain can be introduced through a nucleophilic substitution reaction, where a suitable butyl halide reacts with the phenoxy intermediate.

    Incorporation of Ethane-1,2-Diamine: This step typically involves the reaction of the butylated phenoxy compound with ethane-1,2-diamine under controlled conditions to form the desired product.

    Oxalic Acid Addition: Finally, the oxalic acid component is introduced through a reaction with oxalic acid or its derivatives, resulting in the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N’-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a ligand for studying protein-ligand interactions or as a probe for investigating biological pathways.

    Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N’-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the ethane-1,2-diamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[4-(2-methylphenoxy)butyl]ethane-1,2-diamine
  • N’-[4-(2-prop-2-enylphenoxy)butyl]ethane-1,2-diamine
  • N’-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine

Uniqueness

N’-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid is unique due to the presence of both the phenoxy and ethane-1,2-diamine moieties, which contribute to its diverse reactivity and potential applications. The oxalic acid component further enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

N'-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.C2H2O4/c1-3-7-15-9-6-8-14(2)16(15)19-13-5-4-11-18-12-10-17;3-1(4)2(5)6/h3,6,8-9,18H,1,4-5,7,10-13,17H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHJWZOCVNOJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC=C)OCCCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
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N'-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
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N'-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
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N'-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
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N'-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid
Reactant of Route 6
N'-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid

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